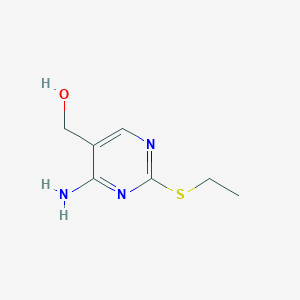

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-amino-2-ethylsulfanylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-2-12-7-9-3-5(4-11)6(8)10-7/h3,11H,2,4H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLCDMLJYNYRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279953 | |

| Record name | [4-Amino-2-(ethylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98432-26-9 | |

| Record name | [4-Amino-2-(ethylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98432-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents. Compounds bearing the 4-aminopyrimidine core are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include potential as anticancer, anti-inflammatory, and antimicrobial agents. The presence of an ethylthio group at the 2-position and a hydroxymethyl group at the 5-position can significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic profile. This document provides a technical overview of the known physicochemical properties, synthetic approaches, and potential biological relevance of this compound and its close structural analogs.

Data Presentation: Physicochemical Properties

Table 1: Physicochemical Properties of Analog 1: 4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine)

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | PubChem |

| Molecular Weight | 139.16 g/mol | PubChem |

| Melting Point | 198 °C | PubChem |

| CAS Number | 73-67-6 | PubChem |

| SMILES | CC1=NC=C(C(=N1)N)CO | PubChem |

| InChIKey | VUTBELPREDJDDH-UHFFFAOYSA-N | PubChem |

Table 2: Physicochemical Properties of Analog 2: Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O₂S | Chem-Impex[1] |

| Molecular Weight | 227.29 g/mol | Chem-Impex[1] |

| Melting Point | 99-108 °C | Chem-Impex[1] |

| Appearance | White crystals | Chem-Impex[1] |

| CAS Number | 778-97-2 | Chem-Impex[1] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |

Table 3: Physicochemical Properties of Analog 3: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂S | CymitQuimica[2] |

| Molecular Weight | 213.26 g/mol | CymitQuimica[2] |

| Appearance | Solid | CymitQuimica[2] |

| CAS Number | 776-53-4 | CymitQuimica |

| Purity | 98.71% | CymitQuimica[2] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general synthetic strategy can be inferred from established methods for the synthesis of substituted pyrimidines. A common approach involves the construction of the pyrimidine ring followed by functional group interconversions.

A plausible synthetic route could start from a pre-functionalized pyrimidine core, such as a dihalopyrimidine. The ethylthio group can be introduced via nucleophilic substitution of a halogen at the 2-position with sodium ethanethiolate. The amino group at the 4-position can be introduced by reacting the corresponding chloropyrimidine with ammonia. The hydroxymethyl group at the 5-position could be installed from a corresponding carboxylic acid or ester via reduction.

General Protocol for the Synthesis of 2-Thioether-Substituted Pyrimidines:

This protocol outlines a general procedure for the synthesis of pyrimidine thioethers from a chloropyrimidine precursor.

Materials:

-

2-Chloropyrimidine derivative (1.0 eq)

-

Substituted thiol (e.g., ethanethiol) (1.1 eq)

-

Base (e.g., Sodium Hydroxide, Potassium Carbonate) (1.2 eq)

-

Solvent (e.g., Ethanol, DMF, Acetonitrile)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the substituted thiol in the chosen solvent.

-

Add the base portion-wise and stir the mixture for 30 minutes at room temperature to form the thiolate.

-

Add a solution of the 2-chloropyrimidine derivative in the same solvent dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Mandatory Visualization

Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to exhibit a wide range of biological activities, and many function as inhibitors of key signaling pathways involved in cell proliferation and survival. One such pathway that is often targeted in cancer therapy is the MEK/ERK pathway. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been shown to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway.[3] While this is not the exact target molecule, it provides a relevant example of a signaling pathway that this class of compounds may modulate.

References

- 1. benchchem.com [benchchem.com]

- 2. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of the 4-Amino-2-(ethylthio)pyrimidine Scaffold: An Analysis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This whitepaper delves into the biological landscape of a specific, yet underexplored, derivative: 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine (CAS No. 98432-26-9). Despite its intriguing structure, which combines several pharmacologically relevant motifs, direct research into the biological activity of this compound is not publicly available. This guide, therefore, adopts a comprehensive analog-based approach to forecast its potential therapeutic applications and mechanisms of action. By examining the biological activities of structurally related compounds, particularly its close analog Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, we can infer the probable biological profile of the title compound. This analysis is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and related pyrimidine derivatives.

Introduction to the 4-Amino-2-(ethylthio)pyrimidine Core

The pyrimidine ring is a fundamental heterocycle in numerous biological processes and a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The core structure of this compound features key functional groups that suggest a predisposition for biological activity:

-

A 4-amino group: A common feature in many bioactive pyrimidines, often involved in crucial hydrogen bonding interactions with biological targets.

-

A 2-ethylthio group: The presence of a sulfur-containing moiety can enhance metabolic stability and improve pharmacological profiles.

-

A 5-hydroxymethyl group: This group can participate in hydrogen bonding and may serve as a key interaction point with target enzymes or receptors.

Given the lack of direct experimental data for this compound, this paper will focus on the biological activities of its closest structural analogs to build a predictive profile.

Biological Activities of Structurally Related Analogs

The most pertinent data for understanding the potential of this compound comes from studies on its ethyl carboxylate counterpart and other substituted pyrimidines.

Anticancer and Antiproliferative Potential

Pyrimidine derivatives are widely investigated for their anticancer properties. The structurally similar compound, Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, has been utilized in the preparation of pyrimidopyrimidines as protein kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. This suggests that the 4-amino-2-(ethylthio)pyrimidine scaffold could serve as a foundation for the development of novel kinase inhibitors.

Furthermore, various thienopyrimidine derivatives, which are bioisosteres of purines, have demonstrated significant antiproliferative effects. For instance, certain 4-amino-thieno[2,3-d]pyrimidines have shown potent inhibitory activity against receptor tyrosine kinases like Tie-2 and VEGFR2, which are key mediators of angiogenesis. The structural similarities suggest that this compound might also interfere with cancer-related signaling pathways.

Enzyme Inhibition

The pyrimidine core is a common feature in many enzyme inhibitors. For example, derivatives of 2-aminopyrimidine have been investigated as potent inhibitors of STAT6, a key signaling molecule in the immune response. Additionally, various substituted pyrimidines have been designed as inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), established targets in cancer chemotherapy.

The ethylthio group at the 2-position of the pyrimidine ring is of particular interest. Thio-substituted pyrimidine derivatives have been explored for a range of biological activities, including anticonvulsant and anticancer effects. The presence of this group in the title compound suggests a potential for interaction with various enzymatic targets.

Antimicrobial and Other Activities

The pyrimidine nucleus is also a key component of many antimicrobial agents.[1] While no specific antimicrobial data exists for the title compound, the general class of pyrimidine derivatives has a well-documented history of antibacterial and antifungal activity.

Quantitative Data from Analog Studies

Direct quantitative biological data for this compound is not available in the public domain. However, data from closely related pyrimidine derivatives can provide a benchmark for potential potency.

| Compound/Derivative Class | Target/Activity | IC50/GI50 Value(s) | Reference(s) |

| 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) | STAT6 Inhibition | 21 nM | |

| 4-amino-3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine (7k) | Tie-2 and VEGFR2 Inhibition | <3 nM | |

| N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid | rhDHFR Inhibition | 0.21 µM | |

| 2-amino-4-oxo-5-[(substituted phenyl)thio]pyrrolo[2,3-d]pyrimidines (Analogs 14, 17, 18) | Human Thymidylate Synthase Inhibition | 0.21 - 0.28 µM | |

| 5-Arylthieno[2,3-d]pyrimidines | MCF-7 cell cytotoxicity | 9.1 nM and 28.0 nM |

This table presents data for structurally related compounds to infer the potential activity range of this compound.

Postulated Signaling Pathways and Mechanisms of Action

Based on the activities of its analogs, this compound could potentially modulate several key signaling pathways implicated in disease.

Inhibition of Angiogenesis Signaling

Many pyrimidine derivatives, particularly those with a 4-amino substitution, have been shown to inhibit receptor tyrosine kinases involved in angiogenesis, such as VEGFR2 and Tie-2. Inhibition of these receptors can block downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.

Interference with De Novo Pyrimidine Biosynthesis

Some anticancer pyrimidine analogs function by inhibiting key enzymes in the de novo pyrimidine biosynthesis pathway, leading to nucleotide pool depletion and subsequent cell cycle arrest and apoptosis. While direct evidence is lacking, the pyrimidine core of the title compound makes this a plausible, albeit speculative, mechanism of action.

Experimental Protocols for Analog Evaluation

To rigorously assess the biological activity of this compound, a series of standard in vitro assays would be necessary. The following protocols are based on methodologies commonly used for evaluating similar pyrimidine derivatives.

General Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic potential of a compound against various cell lines.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116, HepG2) and a normal cell line (e.g., WI38) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

To investigate the potential of the title compound as a kinase inhibitor (e.g., against VEGFR2, Tie-2), a biochemical assay is required.

Protocol:

-

Reaction Setup: In a 96- or 384-well plate, combine the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (positive control).

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: Determine the percentage of kinase activity inhibition at each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

While direct biological data for this compound remains elusive, a comprehensive analysis of its structural analogs strongly suggests a promising therapeutic potential, particularly in the realm of oncology. The 4-amino-2-(ethylthio)pyrimidine scaffold appears to be a viable starting point for the development of inhibitors of key signaling pathways, such as those driven by protein kinases involved in angiogenesis.

Future research should prioritize the synthesis and in vitro evaluation of this compound to validate these hypotheses. Initial screening should focus on its cytotoxic effects against a panel of cancer cell lines and its inhibitory activity against a broad range of kinases. Subsequent studies could explore its potential as an antimicrobial or anti-inflammatory agent. The insights gained from such investigations will be crucial in determining the true therapeutic value of this intriguing pyrimidine derivative and in guiding the design of next-generation therapies based on this scaffold.

References

The Synthesis and Application of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and applications of 4-amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine and its derivatives. This class of compounds holds significant promise in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This document details synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the biological evaluation of these compounds.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a two-step process involving the initial synthesis of the corresponding ethyl ester precursor followed by its reduction.

Synthesis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate

General Experimental Protocol (Hypothetical):

To a solution of sodium ethoxide in ethanol, ethyl (ethoxymethylene)cyanoacetate and S-ethylisothiourea hydrobromide would be added. The reaction mixture would be heated at reflux for several hours. After cooling, the resulting precipitate would be filtered, washed with water and ethanol, and dried to yield ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.

Physical Properties of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate:

| Property | Value |

| Molecular Formula | C9H13N3O2S |

| Molecular Weight | 227.29 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 104-106 °C[1] |

Reduction to (4-Amino-2-(ethylthio)pyrimidin-5-yl)methanol

The 5-(hydroxymethyl) group is introduced by the reduction of the 5-ethoxycarbonyl group. A reliable method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH4). A detailed protocol for the analogous methylthio compound provides a strong template for this synthesis[2].

Detailed Experimental Protocol:

-

Materials: Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, Lithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF, anhydrous), Anhydrous magnesium sulfate (MgSO4), Water, 20% aqueous potassium hydroxide solution.

-

Procedure:

-

Dissolve ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of LiAlH4 in THF dropwise to the cooled solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by a 20% aqueous potassium hydroxide solution, and then more water.

-

Stir the resulting mixture for 1 hour.

-

Dry the mixture with anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Dry the resulting solid under vacuum to afford (4-amino-2-(ethylthio)pyrimidin-5-yl)methanol.

-

Expected Outcome:

Based on the protocol for the methylthio analog, a high yield (approximately 96%) of the desired product can be anticipated[2].

Characterization Data (Hypothetical):

-

¹H NMR: Signals corresponding to the ethylthio group (triplet and quartet), the aminopyrimidine proton, the methylene protons of the hydroxymethyl group, and the amino protons.

-

¹³C NMR: Resonances for the carbons of the pyrimidine ring, the ethylthio group, and the hydroxymethyl group.

-

IR: Absorption bands indicating the presence of N-H (amino), O-H (hydroxyl), C-H, and C=N bonds.

-

MS (ESI): A molecular ion peak corresponding to [M+H]⁺.

Applications in Drug Discovery

4-Aminopyrimidine derivatives are a well-established class of pharmacologically active compounds, demonstrating a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[3][4][5]. A primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Kinase Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Aminopyrimidine derivatives have been extensively investigated as EGFR inhibitors[6][7][8].

The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in immunity and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. 4-Aminopyrimidine derivatives have also been identified as potent inhibitors of JAK kinases, particularly JAK2[6][8][9].

Anticancer Activity

The inhibition of key signaling pathways like EGFR and JAK-STAT by 4-aminopyrimidine derivatives translates to potent anticancer activity. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.

Table 1: Representative Anticancer Activity of 4-Aminopyrimidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Piperazinyl-2-aminopyrimidine | HEL (erythroleukemia) | Varies | [1] |

| 4-Piperazinyl-2-aminopyrimidine | MV4-11 (leukemia) | Varies | [1] |

| N-(pyrazin-2-yl)-4-aminopyrimidine | PC9 (lung cancer) | 0.0154 | [6] |

| N-(pyrazin-2-yl)-4-aminopyrimidine | H1975 (lung cancer) | 0.0185 | [6] |

| 4-Amino-(1H)-pyrazole | PC-3 (prostate cancer) | Varies | [10] |

| 4-Amino-(1H)-pyrazole | K562 (leukemia) | Varies | [10] |

Table 2: Representative Kinase Inhibitory Activity of 4-Aminopyrimidine Derivatives

| Compound Class | Kinase Target | IC50 (nM) | Reference |

| 4-Piperazinyl-2-aminopyrimidine | JAK2 | 27 | [1] |

| 4-Piperazinyl-2-aminopyrimidine | FLT3 | 30 | [1] |

| N-(pyrimidin-2-yl)-...-tetrahydroisoquinoline | JAK2 | 5 | [9] |

| 4-Amino-(1H)-pyrazole | JAK1 | 3.4 | [10] |

| 4-Amino-(1H)-pyrazole | JAK2 | 2.2 | [10] |

| 4-Amino-(1H)-pyrazole | JAK3 | 3.5 | [10] |

| N-(pyrazin-2-yl)-4-aminopyrimidine | EGFR | Varies | [6] |

| N-(pyrazin-2-yl)-4-aminopyrimidine | JAK2 | Varies | [6] |

| N-(pyrazin-2-yl)-4-aminopyrimidine | JAK3 | Varies | [6] |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the in vitro inhibitory activity of a test compound against a purified kinase enzyme.

-

Principle: This assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.

-

Materials: Recombinant human kinase (e.g., EGFR, JAK2), kinase-specific peptide substrate, ATP, kinase assay buffer, test compound (dissolved in DMSO), luminescence-based ATP detection reagent (e.g., Kinase-Glo®), 384-well white assay plates, plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the kinase enzyme and substrate peptide solution to each well.

-

Incubate at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate at the optimal temperature for the specified time.

-

Stop the reaction and detect the remaining ATP by adding the ATP detection reagent.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials: Cultured cells, cell culture medium, test compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl), 96-well plates, multi-well spectrophotometer.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Their synthesis is achievable through established chemical transformations, and their biological activity as potent kinase inhibitors warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this important class of molecules.

References

- 1. echemi.com [echemi.com]

- 2. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analytical Methods for 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical methodologies for the characterization and quality control of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it presents a systematic workflow for impurity profiling, essential for regulatory compliance and ensuring product safety and efficacy.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is a primary method for determining the purity of this compound and for assaying its concentration in bulk drug substances and formulated products. The method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed for optimal separation of impurities with varying polarities.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Data Presentation: HPLC

The following table presents illustrative data for the HPLC analysis of a sample of this compound, including potential impurities.

| Peak ID | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 3.5 | 0.15 | Starting Material Impurity |

| 2 | 8.2 | 99.5 | This compound |

| 3 | 12.7 | 0.25 | Oxidation Product |

| 4 | 15.1 | 0.10 | Dimer Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the polarity of the target molecule, derivatization is often necessary to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS (with Derivatization)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Sample Preparation (Derivatization):

-

To 1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

Data Presentation: GC-MS

The following table summarizes the expected mass spectral data for the trimethylsilyl (TMS) derivative of this compound.

| Ion Type | Predicted m/z | Description |

| [M]+• | 331 | Molecular ion of the di-TMS derivative |

| [M-15]+ | 316 | Loss of a methyl group from a TMS moiety |

| [M-89]+ | 242 | Loss of a TMSO-CH2• fragment |

| 73 | [Si(CH3)3]+ | Characteristic TMS fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound and the characterization of its impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: NMR

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and exchange labile protons.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

-

¹H NMR Acquisition:

-

Standard proton experiment.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Proton-decoupled carbon experiment.

-

A longer acquisition time may be required due to the lower natural abundance of ¹³C.

-

Data Presentation: NMR

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | Pyrimidine C6-H |

| ~6.5 | br s | 2H | -NH₂ |

| ~5.2 | t | 1H | -OH |

| ~4.4 | d | 2H | -CH₂OH |

| ~3.1 | q | 2H | -SCH₂CH₃ |

| ~1.3 | t | 3H | -SCH₂CH₃ |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C2 (C-S) |

| ~160 | C4 (C-NH₂) |

| ~158 | C6 |

| ~110 | C5 |

| ~55 | -CH₂OH |

| ~25 | -SCH₂CH₃ |

| ~15 | -SCH₂CH₃ |

Impurity Profiling Workflow

A systematic approach to impurity profiling is crucial for ensuring the quality and safety of this compound. The following workflow outlines the key steps from impurity detection to control.

Caption: Workflow for impurity profiling of this compound.

This guide serves as a foundational resource for the analytical characterization of this compound. The provided protocols and data are illustrative and should be adapted and validated for specific laboratory conditions and regulatory requirements. A thorough understanding and implementation of these analytical methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate.

Structural Elucidation of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel pyrimidine derivative, 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine. This compound is of significant interest in medicinal chemistry due to its structural similarity to biologically active pyrimidine analogues. The following sections detail the analytical methodologies and data interpretation used to confirm its chemical structure.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step reaction sequence, starting from commercially available precursors. A proposed synthetic route is outlined below.

Spectroscopic Analysis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine and its Analogs: A Technical Guide

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The structural elucidation of these molecules is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of these compounds. This technical guide provides an in-depth overview of the spectroscopic data and analytical protocols for Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, serving as a valuable resource for the characterization of similar pyrimidine derivatives.

Spectroscopic Data

The spectroscopic data for Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate is summarized in the following tables.

NMR Spectroscopy Data

Table 1: ¹H and ¹³C NMR Data for Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrimidine-H | 8.0 - 8.5 (s) | 155.0 - 160.0 |

| -NH₂ | 6.5 - 7.5 (br s) | - |

| -O-CH₂-CH₃ | 4.1 - 4.4 (q) | 60.0 - 62.0 |

| -S-CH₂-CH₃ | 3.0 - 3.3 (q) | 25.0 - 30.0 |

| -O-CH₂-CH₃ | 1.2 - 1.4 (t) | 14.0 - 15.0 |

| -S-CH₂-CH₃ | 1.1 - 1.3 (t) | 13.0 - 14.0 |

| Pyrimidine-C-NH₂ | - | 160.0 - 165.0 |

| Pyrimidine-C-S | - | 170.0 - 175.0 |

| Pyrimidine-C-COOEt | - | 105.0 - 110.0 |

| C=O | - | 165.0 - 170.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is representative of typical values for such structures.

IR Spectroscopy Data

Table 2: IR Absorption Bands for Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |

| 3000 - 2850 | Medium | C-H stretching (aliphatic) |

| 1700 - 1650 | Strong | C=O stretching (ester) |

| 1640 - 1580 | Strong | N-H bending (amino group), C=N stretching |

| 1580 - 1450 | Medium to Strong | C=C stretching (aromatic ring) |

| 1250 - 1200 | Strong | C-O stretching (ester) |

| 700 - 600 | Medium | C-S stretching |

Source: Representative data based on the NIST WebBook for 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester.[1]

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate

| m/z | Relative Intensity (%) | Assignment |

| 227 | 100 | [M]⁺ (Molecular Ion) |

| 199 | ~70 | [M - C₂H₄]⁺ |

| 182 | ~50 | [M - OCH₂CH₃]⁺ |

| 154 | ~60 | [M - COOEt]⁺ |

Note: Fragmentation patterns are predicted based on the structure and may vary with ionization technique.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure complete dissolution, filtering if necessary to remove any particulate matter.[2]

-

Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[3]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Protocol for ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[3]

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

-

Instrument Setup: The analysis is performed on a mass spectrometer equipped with an ESI source.[4]

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound.

Caption: General workflow for spectroscopic analysis.

Chemical Structure and Functional Groups

The diagram below shows the chemical structure of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate with key functional groups highlighted.

Caption: Key functional groups of the analyte.

References

An In-depth Technical Guide on the Chemical Properties of CAS number 98432-26-9: 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known chemical properties of the pyrimidine derivative identified by CAS number 98432-26-9, chemically named 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine. Due to the limited availability of public data for this specific compound, this guide also incorporates general information on the broader class of pyrimidine derivatives to provide context for its potential characteristics and applications.

Core Chemical Properties

The fundamental identifying characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 98432-26-9 |

| Chemical Name | This compound |

| Molecular Formula | C₇H₁₁N₃OS[1] |

| Molecular Weight | 185.25 g/mol [1] |

General Chemical Characteristics of Pyrimidine Derivatives

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry and drug discovery, exhibiting a wide array of biological activities. The core pyrimidine structure, a six-membered heterocyclic aromatic ring with two nitrogen atoms, serves as a versatile scaffold for the development of therapeutic agents.

Biological Significance

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its presence in a multitude of biologically active compounds. Derivatives of pyrimidine are known to possess a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer: Many pyrimidine analogs interfere with nucleic acid synthesis or kinase signaling pathways, leading to cytotoxic effects in cancer cells.

-

Antiviral: By mimicking endogenous nucleosides, pyrimidine derivatives can inhibit viral replication.

-

Antimicrobial: Certain pyrimidines exhibit antibacterial and antifungal properties by disrupting essential microbial metabolic pathways.

-

Anti-inflammatory: Some derivatives have been shown to modulate inflammatory responses.

Given the structural motifs present in this compound, it is plausible that this compound could be investigated for similar biological activities.

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. The specific synthesis protocol for this compound is not detailed in publicly available literature. However, a general approach could involve the cyclization of a suitably substituted β-dicarbonyl compound or its equivalent with S-ethylisothiourea.

Experimental Protocols: A General Framework

While specific experimental protocols for CAS 98432-26-9 are not available, this section outlines standard methodologies for the characterization of novel pyrimidine derivatives.

Determination of Physicochemical Properties

-

Melting Point: Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

-

Solubility: Assessed by systematically dissolving the compound in a range of solvents of varying polarity at a controlled temperature. Quantification can be achieved using techniques like UV-Vis spectroscopy or HPLC.

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure, providing information about the connectivity and chemical environment of atoms.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Potential Biological Investigation Workflow

Based on the general activities of pyrimidine derivatives, a logical workflow for the initial biological screening of this compound can be proposed.

Conclusion

While specific experimental data for this compound (CAS 98432-26-9) is scarce in the public domain, its structural features suggest it belongs to a class of compounds with significant potential in drug discovery. The general methodologies and potential biological activities outlined in this guide provide a foundational framework for researchers and scientists interested in further investigating this and similar pyrimidine derivatives. Further experimental work is required to fully characterize its chemical properties and explore its therapeutic potential.

References

In Vitro Profile of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific in vitro study data for the compound 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine. This guide has been compiled based on research into structurally related pyrimidine and thiopyrimidine derivatives to provide a comprehensive technical overview of its potential biological activities and methodologies for its evaluation.

Introduction to this compound

This compound belongs to the thiopyrimidine class of heterocyclic organic compounds. The pyrimidine scaffold is a core structure in many biologically active molecules, including nucleobases, and its derivatives are known to possess a wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities. The 2-thiopyrimidine moiety, in particular, has been identified as a critical determinant for the biological activity of these compounds.

While direct experimental data for the title compound is scarce, its structural similarity to other researched pyrimidines suggests it may be a valuable candidate for drug discovery and development. This document outlines potential areas of investigation and methodologies based on studies of analogous compounds.

Profile of a Structurally Related Compound: Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate

A closely related compound, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (CAS Number: 778-97-2), is recognized as a key intermediate in the synthesis of various pharmaceuticals. Its primary applications are in the development of antiviral and anticancer agents, as well as in agricultural chemistry. This suggests that the core structure of 4-Amino-2-(ethylthio)-pyrimidine is of significant interest in the development of bioactive molecules.

Potential In Vitro Biological Activities

Based on the broader class of thiopyrimidine and aminopyrimidine derivatives, this compound is hypothesized to exhibit the following activities:

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer effects. These compounds can act through various mechanisms, including the inhibition of kinases, interference with DNA replication, and induction of apoptosis. For instance, certain 4-aminopyrazolo[3,4-d]pyrimidine derivatives have shown excellent activity against renal cancer cells. It is plausible that this compound could exhibit cytotoxic or antiproliferative effects against various cancer cell lines.

Antiviral Activity

The pyrimidine core is fundamental to several antiviral drugs. Thio-derivatives, in particular, have been investigated for their antiviral properties. Studies on 2'-deoxy-4'-thiopyrimidine nucleosides have shown significant activity against herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV).[1] Therefore, this compound may possess inhibitory activity against a range of viruses.

Enzyme Inhibition

Pyrimidine derivatives have been identified as inhibitors of various enzymes. For example, some have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[2][3] Others have demonstrated inhibitory effects on glutathione reductase, an important target in cancer therapy.[4] Given this precedent, the title compound could potentially act as an inhibitor for a range of metabolic or signaling enzymes.

Hypothetical Experimental Protocols for In Vitro Evaluation

The following are generalized protocols that could be adapted to investigate the in vitro activities of this compound.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.

Methodology: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, UO-31 for renal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with the various concentrations of the compound. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Hypothetical Data Presentation: Anticancer Activity

| Cell Line | Compound IC50 (µM) | Positive Control IC50 (µM) |

| MCF-7 (Breast Cancer) | 15.2 | 5.8 (Doxorubicin) |

| A549 (Lung Cancer) | 22.5 | 8.1 (Cisplatin) |

| UO-31 (Renal Cancer) | 11.8 | 4.5 (Sunitinib) |

In Vitro Antiviral Activity Assessment

Objective: To evaluate the inhibitory effect of the compound on viral replication.

Methodology: Plaque Reduction Assay

-

Cell Culture: A suitable host cell line (e.g., Vero cells for HSV) is grown to confluence in 6-well plates.

-

Viral Infection: The cell monolayers are infected with a known titer of the virus for 1-2 hours.

-

Compound Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., methylcellulose) and various concentrations of this compound.

-

Incubation: The plates are incubated for a period that allows for the formation of viral plaques (e.g., 2-3 days for HSV).

-

Plaque Visualization: The overlay is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting: The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control, and the EC50 value (the concentration that reduces the number of plaques by 50%) is determined.

Hypothetical Data Presentation: Antiviral Activity

| Virus | Compound EC50 (µM) | Positive Control EC50 (µM) |

| HSV-1 | 8.9 | 1.2 (Acyclovir) |

| VZV | 12.4 | 2.1 (Acyclovir) |

Potential Mechanism of Action: Signaling Pathway Visualization

Given that many pyrimidine derivatives act as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of a signaling pathway crucial for cancer cell proliferation, such as a receptor tyrosine kinase (RTK) pathway.

Caption: Hypothetical inhibition of an RTK signaling pathway.

Caption: General workflow for in vitro evaluation.

Conclusion

References

- 1. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine as a versatile starting material in the synthesis of novel kinase inhibitors. The 4-aminopyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitor drugs. The specific functional groups of this precursor—the reactive amino group, the modifiable hydroxymethyl group, and the ethylthio moiety—offer multiple avenues for chemical elaboration to achieve potent and selective inhibition of various protein kinases implicated in cancer and other diseases.

The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of therapeutic agents. The 4-aminopyrimidine core can mimic the hydrogen bonding interactions of the adenine ring of ATP with the kinase hinge region, providing a strong foundation for inhibitor design.[1][2]

Proposed Synthetic Strategies

Based on established pyrimidine chemistry, several synthetic routes can be envisioned starting from this compound to generate diverse libraries of potential kinase inhibitors.

Strategy 1: Modification of the 4-Amino Group

The primary amino group at the C4 position is a key site for modification, often involved in forming crucial hydrogen bonds with the kinase hinge region. It can be functionalized through various coupling reactions.

Caption: Synthetic modifications at the C4-amino position.

Strategy 2: Elaboration of the 5-(hydroxymethyl) Group

The hydroxymethyl group at the C5 position provides a handle for introducing substituents that can interact with the solvent-exposed region of the kinase active site, often influencing selectivity and pharmacokinetic properties.

Caption: Synthetic modifications at the C5-hydroxymethyl position.

Quantitative Data on Aminopyrimidine-Based Kinase Inhibitors

While specific inhibitors derived directly from this compound are not extensively documented in publicly available literature, the following table summarizes the activity of various kinase inhibitors built upon the broader 4-aminopyrimidine scaffold. This data illustrates the potential potency that can be achieved through derivatization of this core structure.

| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference |

| Aurora A | 4-Aminopyrimidine Derivative | 1.2 | [1] |

| Aurora B | 4-Aminopyrimidine Derivative | 0.37 | [1] |

| Polo-like Kinase (PLK) | 4-Aminopyrimidine Derivative | 0.83 | [1] |

| CK2 | 4-Aminothieno[2,3-d]pyrimidine | 8 | [3] |

| VEGFR-2 | 4-Aminopyrimidine-5-carboxaldehyde oxime | <100 | [4] |

| Tie-2 | 4-Amino-furo[2,3-d]pyrimidine | <3 | [5] |

| CDK7 | 2,4-Diaminopyrimidine Derivative | <10 | [6] |

| EGFR (L858R/T790M) | 5-(Methylthio)pyrimidine Derivative | <1 | [7] |

Experimental Protocols

The following are generalized protocols for key synthetic transformations that can be applied to this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Buchwald-Hartwig Amination at the C4-Position

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with the C4-amino group of a pyrimidine, a common strategy for creating potent kinase inhibitors.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Cs2CO3 (2.0 mmol), and Xantphos (0.1 mmol).

-

Add Pd2(dba)3 (0.05 mmol) to the flask.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-aryl pyrimidine derivative.

Protocol 2: Oxidation of the 5-(hydroxymethyl) Group to a Formyl Group

This protocol outlines the oxidation of the primary alcohol at the C5 position to an aldehyde, creating a key intermediate for further functionalization.

Materials:

-

This compound

-

Manganese dioxide (MnO2)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or chloroform)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

-

Add activated MnO2 (10.0 mmol, 10 equivalents) to the solution.

-

Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MnO2.

-

Wash the Celite pad thoroughly with DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-amino-2-(ethylthio)-5-formylpyrimidine, which can be used in the next step without further purification or purified by column chromatography.

Targeted Signaling Pathway

Many pyrimidine-based inhibitors target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. The diagram below illustrates a simplified EGFR signaling pathway.

Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.

References

- 1. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Anticancer Agents from 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] This document provides a detailed protocol for the synthesis of potential anticancer agents starting from 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine. The protocols outlined are based on established synthetic methodologies for analogous pyrimidine-based compounds and provide a framework for the synthesis and subsequent biological evaluation of novel derivatives.

The strategic approach involves the chemical modification of the 5-(hydroxymethyl) group to introduce diverse functionalities, thereby creating a library of novel compounds for anticancer screening. The ethylthio group at the 2-position and the amino group at the 4-position also offer sites for further chemical exploration to establish a comprehensive structure-activity relationship (SAR).

I. Synthetic Protocols

The synthesis of anticancer agents from this compound can be envisioned as a multi-step process. The initial step involves the conversion of the relatively unreactive hydroxymethyl group into a more versatile intermediate, such as a halomethyl or a tosylated methyl group, to facilitate subsequent nucleophilic substitution reactions.

Protocol 1: Synthesis of 4-Amino-5-(chloromethyl)-2-(ethylthio)pyrimidine

This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group, creating a reactive intermediate for the introduction of various nucleophiles.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture back to 0°C and quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and wash it sequentially with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-Amino-5-(chloromethyl)-2-(ethylthio)pyrimidine.

Protocol 2: Synthesis of Novel 4-Amino-2-(ethylthio)pyrimidine Derivatives via Nucleophilic Substitution

This protocol outlines the general procedure for reacting the chloromethyl intermediate with various nucleophiles (amines, phenols, thiols) to generate a library of diverse derivatives.

Materials:

-

4-Amino-5-(chloromethyl)-2-(ethylthio)pyrimidine (from Protocol 1)

-

A variety of nucleophiles (e.g., substituted anilines, phenols, thiophenols) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Water and Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the desired nucleophile (1.1 eq) in anhydrous DMF or acetonitrile, add the base (K₂CO₃ or Et₃N) (2.0 eq).

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add a solution of 4-Amino-5-(chloromethyl)-2-(ethylthio)pyrimidine (1.0 eq) in the same solvent to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction progress by TLC.[1]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyrimidine derivative.

II. Experimental Workflow and Data Presentation

The overall workflow for the synthesis and evaluation of the novel anticancer agents is depicted in the following diagram.

Caption: General workflow for the synthesis and evaluation of anticancer agents.

Quantitative Data Summary

The following table summarizes the anticancer activity (IC₅₀ values) of various pyrimidine derivatives from the literature to provide a benchmark for the newly synthesized compounds.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrido[2,3-d]pyrimidine Deriv. 2a | A549 | 42 | [2] |

| Pyrido[2,3-d]pyrimidine Deriv. 2f | A549 | 47.5 | [2] |

| Thiazolo[4,5-d]pyrimidine Deriv. 3b | NCI-60 Panel | Varies | [3] |

| Pyrazolo[3,4-d]pyrimidine Deriv. 4l | U937 | < 20 | [4] |

| 4-Aminoquinoline-pyrimidine hybrid | P. falciparum (K1) | 0.0036 | [5] |

| Thieno[2,3-d]pyrimidine Deriv. 2 | MCF-7 | 0.013 | [6] |

III. Biological Evaluation Protocols

Protocol 3: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening for anticancer activity.[2][7]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

-

Normal cell line (e.g., HaCaT or NHDF for cytotoxicity comparison)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Synthesized pyrimidine derivatives

-

Doxorubicin (as a positive control)

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare stock solutions of the synthesized compounds and the positive control (Doxorubicin) in DMSO and then dilute to various concentrations with the complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

IV. Potential Signaling Pathways

Many pyrimidine-based anticancer agents function by inhibiting key signaling pathways involved in cancer cell proliferation and survival. A common mechanism of action is the inhibition of protein kinases.[4]

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

The synthesized pyrimidine derivatives can be further evaluated for their ability to inhibit specific kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often dysregulated in various cancers. This can be performed using in vitro kinase inhibition assays.

Disclaimer: The synthetic protocols described herein are proposed based on established chemical principles and literature precedents for similar compounds. Researchers should exercise appropriate caution and optimize the reaction conditions as necessary. All experiments should be conducted in a properly equipped laboratory with all necessary safety precautions.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unife.it [iris.unife.it]

- 5. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine in Antiviral Drug Discovery: A Methodological Overview

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents, including a wide array of antiviral drugs. The structural diversity achievable through substitution on the pyrimidine ring allows for the fine-tuning of biological activity and pharmacokinetic properties. The target compound, 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine, possesses key pharmacophoric features, including a 2-thioether group, an amino group at the 4-position, and a hydroxymethyl group at the 5-position, which suggest its potential as an antiviral candidate. Derivatives of 2-thiopyrimidines have demonstrated a broad spectrum of antiviral activities against various viruses. This document outlines the typical experimental workflow and protocols for evaluating such compounds in antiviral drug discovery.

Potential Antiviral Targets and Mechanism of Action

While the specific mechanism of this compound is uncharacterized, related pyrimidine analogs are known to exert their antiviral effects through various mechanisms. A prominent mechanism for some antiviral compounds is the inhibition of host cell pyrimidine biosynthesis, which in turn depletes the nucleotide pools essential for viral replication. This can establish a type 1 interferon-independent antiviral state.[1] Other pyrimidine derivatives function as nucleoside analogs that, after intracellular phosphorylation, can inhibit viral polymerases or be incorporated into the viral genome, leading to chain termination.

Experimental Protocols

In Vitro Antiviral Activity Assays

A fundamental step in antiviral drug discovery is to determine the efficacy of a compound against a specific virus in a cell-based assay. The plaque reduction assay is a widely used method for this purpose.[2]

Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed a 12-well or 24-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) at a density that will result in a confluent monolayer the following day.

-

Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in a cell culture medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial screening.

-

Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a known amount of virus (typically 100 plaque-forming units, PFU) for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayer with a medium containing the different concentrations of the test compound. The overlay medium typically contains a substance like carboxymethylcellulose or agar to restrict the spread of the virus, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-